molecular formula C6H8O3 B082486 3-Ethyloxolane-2,5-dione CAS No. 14035-81-5

3-Ethyloxolane-2,5-dione

Cat. No.: B082486
CAS No.: 14035-81-5
M. Wt: 128.13 g/mol
InChI Key: YRTGWRSQRUHPKX-UHFFFAOYSA-N
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Description

3-Ethyloxolane-2,5-dione, also known as ethylsuccinic anhydride, is a heterocyclic organic compound with the molecular formula C₆H₈O₃. It is a derivative of oxolane-2,5-dione, where an ethyl group is attached to the third carbon of the oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyloxolane-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of ethylsuccinic acid. The reaction typically requires a dehydrating agent, such as acetic anhydride, to facilitate the formation of the anhydride ring. The reaction is carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the purification of the product through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Ethyloxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyloxolane-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyloxolane-2,5-dione involves its reactivity as an anhydride. It can react with nucleophiles to form amides, esters, or other derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyloxolane-2,5-dione is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and materials science .

Properties

IUPAC Name

3-ethyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTGWRSQRUHPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930770
Record name 3-Ethyloxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14035-81-5
Record name Dihydro-3-ethyl-2,5-furandione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014035815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyloxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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